molecular formula C23H16BrFO4 B5355089 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate

Cat. No.: B5355089
M. Wt: 455.3 g/mol
InChI Key: XCDZYGOIXIMXLY-JLHYYAGUSA-N
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Description

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a bromobenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Fluorophenyl Intermediate: This involves the reaction of 2-fluorobenzaldehyde with an appropriate reagent to form the fluorophenyl intermediate.

    Coupling with Methoxyphenyl Compound: The fluorophenyl intermediate is then coupled with a methoxyphenyl compound under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

    Bromination: The final step involves the bromination of the coupled product to form the desired compound. This can be achieved using bromine or a brominating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The bromobenzoate moiety may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 4-methoxybenzoate
  • 2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}propanoic acid

Uniqueness

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity and potential biological activity, while the bromobenzoate moiety provides opportunities for further chemical modifications.

Properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFO4/c1-28-16-11-12-18(21(26)13-10-15-6-2-5-9-20(15)25)22(14-16)29-23(27)17-7-3-4-8-19(17)24/h2-14H,1H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDZYGOIXIMXLY-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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